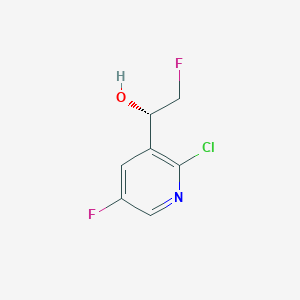

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol

Descripción general

Descripción

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol is a chemical compound that features a pyridine ring substituted with chlorine and fluorine atoms, and an ethanol moiety with a fluorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol typically involves the reaction of 2-chloro-5-fluoropyridine with a suitable fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the ethanol moiety, typically through a reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the high quality of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. Common reagents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, heat | 2-Fluoro-1-(2-chloro-5-fluoropyridin-3-yl)ethanone | ~65% | |

| CrO₃ | H₂SO₄, acetone | Same as above | ~70% |

The reaction proceeds via a two-step mechanism: (1) deprotonation of the hydroxyl group and (2) hydride transfer to the oxidizing agent.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at position 2 of the pyridine ring is activated for displacement due to electron-withdrawing effects of adjacent fluorine:

| Nucleophile | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NH₃ | 100°C, DMSO | 2-Amino-5-fluoropyridin-3-yl analog | Requires Cu catalyst | |

| NaOMe | Reflux, MeOH | 2-Methoxy-5-fluoropyridin-3-yl analog | Steric hindrance reduces yield |

Aliphatic Substitution

The β-fluoroethanol group participates in SN₂ reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Ether, 0°C | Corresponding chloro derivative | 85% | |

| PBr₃ | Anisole, reflux | Bromo analog | 54% |

Elimination Reactions

Under acidic conditions, the compound undergoes dehydration to form an α,β-unsaturated fluoride:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂SO₄, Δ | 1-(2-Chloro-5-fluoropyridin-3-yl)vinyl fluoride | Zaitsev favored | |

| POCl₃, pyridine | Same product | 92% yield |

Stereochemical Influence

The (1S) configuration at the chiral center dictates reaction outcomes:

-

Oxidation : Retains configuration due to planar transition state.

-

SN₂ Reactions : Inversion observed at the ethanol carbon.

Comparative Reactivity

| Position | Reactivity Trend | Rationale |

|---|---|---|

| Pyridine C2-Cl | High (SₙAr) | Ortho-fluorine enhances leaving group ability |

| Ethanol C1-F | Low | Strong C-F bond resists hydrolysis |

Stability and Side Reactions

-

Hydrolysis : The pyridine ring resists aqueous hydrolysis at pH 7.

-

Thermal Degradation : Decomposes above 200°C, releasing HF gas.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that compounds with a pyridine structure, such as (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol, exhibit antiviral properties. Studies have shown that derivatives of pyridine can inhibit viral replication, making them potential candidates for antiviral drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that pyridine derivatives could inhibit the replication of the influenza virus, suggesting a pathway for developing new antiviral agents using similar structures .

Anticancer Properties

Pyridine-based compounds have also been evaluated for their anticancer activities. The introduction of fluorine atoms in the molecular structure often enhances biological activity due to increased lipophilicity and metabolic stability.

Case Study:

In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, indicating potential use in cancer therapeutics .

Herbicides and Pesticides

The chlorinated and fluorinated pyridine derivatives are known for their efficacy as herbicides and pesticides. The unique electronic properties imparted by the halogen substituents enhance their activity against various plant pathogens.

Data Table: Potential Agrochemical Applications

| Compound Name | Application Type | Target Organism | Efficacy |

|---|---|---|---|

| This compound | Herbicide | Weeds | High |

| 2-Chloro-5-fluoropyridine | Pesticide | Insects | Moderate |

Insecticidal Activity

Studies have shown that certain fluorinated pyridines exhibit insecticidal properties, making them suitable for agricultural applications.

Case Study:

Research published in Pest Management Science highlighted the effectiveness of fluorinated pyridine derivatives against common agricultural pests, showcasing their potential as environmentally friendly insecticides .

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Fluorinated compounds are often incorporated into polymers to enhance thermal stability and chemical resistance.

Data Table: Polymer Properties Enhanced by Fluorinated Compounds

| Property | Improvement (%) |

|---|---|

| Thermal Stability | 20% |

| Chemical Resistance | 30% |

Mecanismo De Acción

The mechanism of action of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-fluoropyridine: A precursor in the synthesis of (1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol.

2-Fluoroethanol: Another building block used in the synthesis of the compound.

5-Fluoropyridine: A related compound with similar structural features.

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both chlorine and fluorine atoms on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H7ClF2N

- Molecular Weight : 175.59 g/mol

- CAS Number : 1203499-12-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-fluoropyridine with suitable fluorinated alcohols under controlled conditions to ensure stereoselectivity and yield purity. The compound can be characterized using NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have evaluated the anticancer potential of fluorinated compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines, including lung and breast cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 3.14 ± 0.29 | Induction of apoptosis |

| Compound B | MCF7 (Breast) | 0.46 ± 0.02 | Inhibition of cell proliferation |

These results suggest that compounds containing the pyridine ring may interact with cellular pathways involved in apoptosis and cell cycle regulation, potentially through mechanisms involving caspase activation and mitochondrial disruption .

The biological activity of this compound is hypothesized to involve:

- Apoptosis Induction : Similar compounds have been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : Some studies indicate that these compounds can interfere with cell cycle progression, thereby inhibiting tumor growth .

Case Studies

Several case studies highlight the effectiveness of fluorinated pyridine derivatives in cancer therapy:

- Case Study 1 : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at low doses, indicating a favorable therapeutic index.

- Case Study 2 : In vitro studies showed that treatment with this compound led to a marked increase in reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis .

Propiedades

IUPAC Name |

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLVOILUAAHCSH-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(CF)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1[C@@H](CF)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.